

In-Depth Technical Guide: 4-chloro-1H-indazole-6-carboxylic acid

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Compound of Interest

Compound Name: 4-chloro-1H-indazole-6-carboxylic acid

Cat. No.: B1360829

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-chloro-1H-indazole-6-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides hypothetical experimental protocols for its synthesis and analysis, and explores its potential applications in drug development, particularly as a scaffold for kinase inhibitors.

Core Quantitative Data

A summary of the key quantitative data for **4-chloro-1H-indazole-6-carboxylic acid** is presented below. These values are crucial for researchers engaged in computational modeling, analytical method development, and formulation studies.

Property	Value	Source
Molecular Formula	C ₈ H ₅ ClN ₂ O ₂	PubChem[1]
Molecular Weight	196.59 g/mol	PubChem[1]
IUPAC Name	4-chloro-1H-indazole-6-carboxylic acid	PubChem[1]
CAS Number	885523-25-1	PubChem[1]
Canonical SMILES	C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O	PubChem[1]
Computed XLogP3	1.7	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	196.003955 g/mol	PubChem[1]
Formal Charge	0	PubChem[1]

Experimental Protocols

The following sections outline detailed, representative methodologies for the synthesis and analysis of **4-chloro-1H-indazole-6-carboxylic acid**. These protocols are based on established chemical principles and published procedures for analogous compounds.

Synthesis of 4-chloro-1H-indazole-6-carboxylic acid

The synthesis of **4-chloro-1H-indazole-6-carboxylic acid** can be envisioned as a two-step process, beginning with the formation of the 4-chloro-1H-indazole core, followed by a regioselective carboxylation.

Step 1: Synthesis of 4-chloro-1H-indazole

This procedure is adapted from a known synthesis of 4-chloro-1H-indazole.[2]

- Materials: 3-chloro-2-methylaniline, potassium acetate, acetic anhydride, chloroform, isopentyl nitrite, lithium hydroxide, tetrahydrofuran (THF), ethyl acetate, anhydrous magnesium sulfate, deionized water.
- Procedure:
 - To a stirred solution of 3-chloro-2-methylaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform at 0 °C, slowly add acetic anhydride (3.0 eq).
 - Allow the reaction mixture to warm to room temperature and stir for 1 hour.
 - Heat the mixture to 60 °C and add isopentyl nitrite (2.0 eq). Maintain the temperature and stir overnight.
 - Cool the reaction mixture, add water and THF, and then cool to 0 °C.
 - Add lithium hydroxide (7.0 eq) and stir at 0 °C for 3 hours to hydrolyze the N-acetyl group.
 - Perform an aqueous workup by adding water and extracting the product with ethyl acetate.
 - Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.
 - The product can be purified by recrystallization or column chromatography.

Step 2: Carboxylation of 4-chloro-1H-indazole

This hypothetical protocol employs a Kolbe-Schmitt-type reaction, a common method for the carboxylation of aromatic compounds. The regioselectivity for the 6-position is directed by the existing substituents.

- Materials: 4-chloro-1H-indazole, sodium hydride, carbon dioxide (solid or gas), anhydrous and inert solvent (e.g., N,N-dimethylformamide - DMF), hydrochloric acid.
- Procedure:
 - In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 4-chloro-1H-indazole (1.0 eq) in anhydrous DMF.

- Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise, allowing for the evolution of hydrogen gas.
- After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the indazolide anion.
- Introduce a stream of dry carbon dioxide gas into the reaction mixture, or add crushed dry ice, while maintaining the temperature below 20 °C.
- Allow the reaction to proceed for several hours or until TLC analysis indicates the consumption of the starting material.
- Quench the reaction by the slow addition of water.
- Acidify the mixture to a pH of approximately 2-3 with dilute hydrochloric acid to precipitate the carboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield crude **4-chloro-1H-indazole-6-carboxylic acid**.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy. The proton NMR spectrum is expected to show distinct aromatic proton signals, with the carboxylic acid proton appearing as a broad singlet at a downfield chemical shift.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.
- High-Performance Liquid Chromatography (HPLC): The purity of the synthesized compound can be assessed using reverse-phase HPLC with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) and UV detection.

Applications in Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a variety of pharmacologically active agents.^[3] Indazole derivatives are particularly prominent as inhibitors of protein kinases, which are critical targets in oncology.^[4]

Role as a Kinase Inhibitor Scaffold

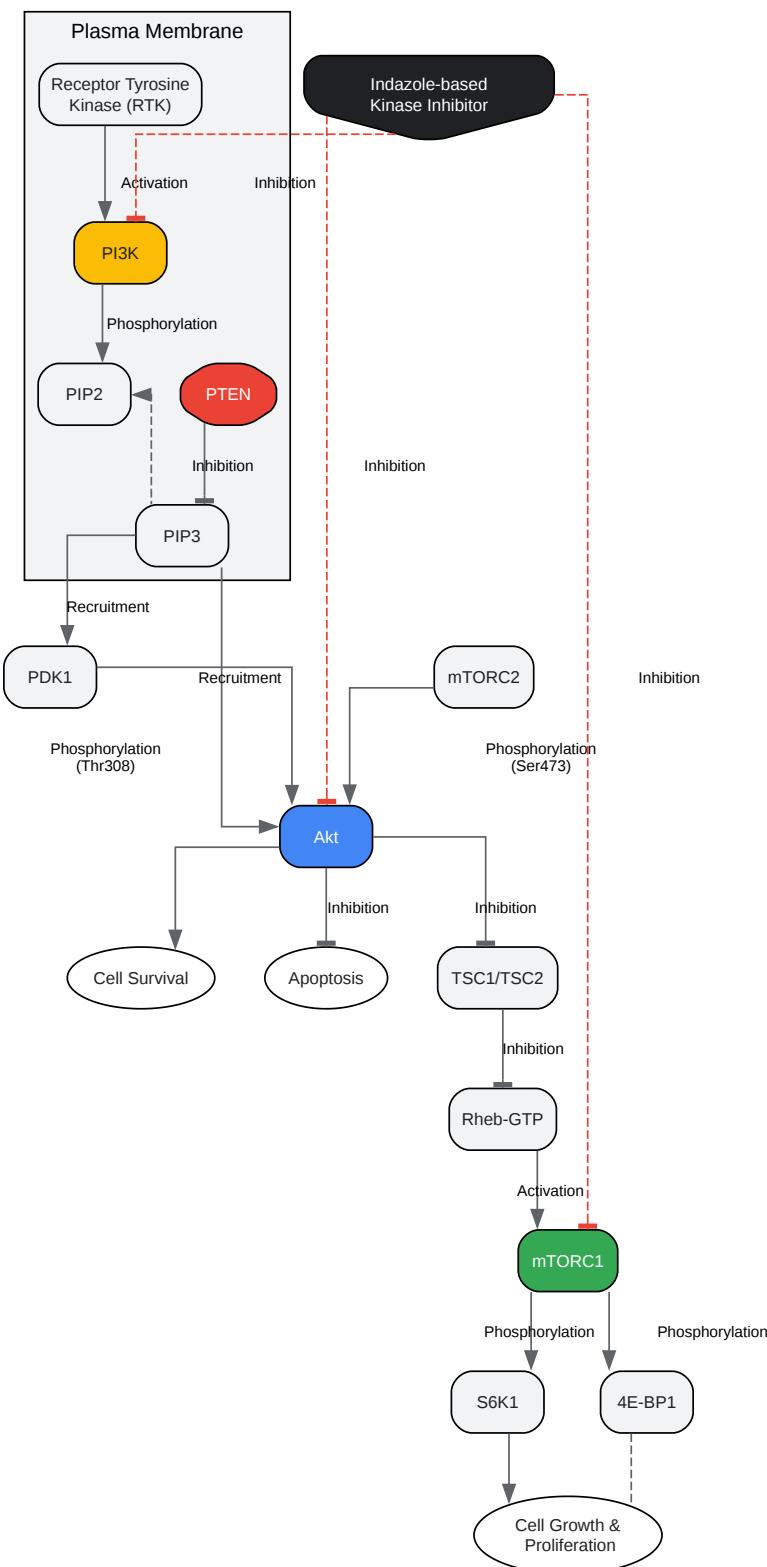
4-chloro-1H-indazole-6-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules designed to inhibit specific kinases. The indazole core can act as a bioisostere for other aromatic systems, such as indole or benzimidazole, and can form key hydrogen bonding interactions with the hinge region of the kinase active site. The chloro and carboxylic acid substituents provide handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

The PI3K/Akt/mTOR Signaling Pathway

A significant number of indazole-containing compounds have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.^{[5][6][7]} This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.^[8] Inhibitors targeting key nodes of this pathway, such as PI3K, Akt, and mTOR, are of great interest for cancer therapy.

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cancer and highlights the points of inhibition by targeted therapies. **4-chloro-1H-indazole-6-carboxylic acid** can be a starting point for the synthesis of inhibitors that target kinases within this pathway.

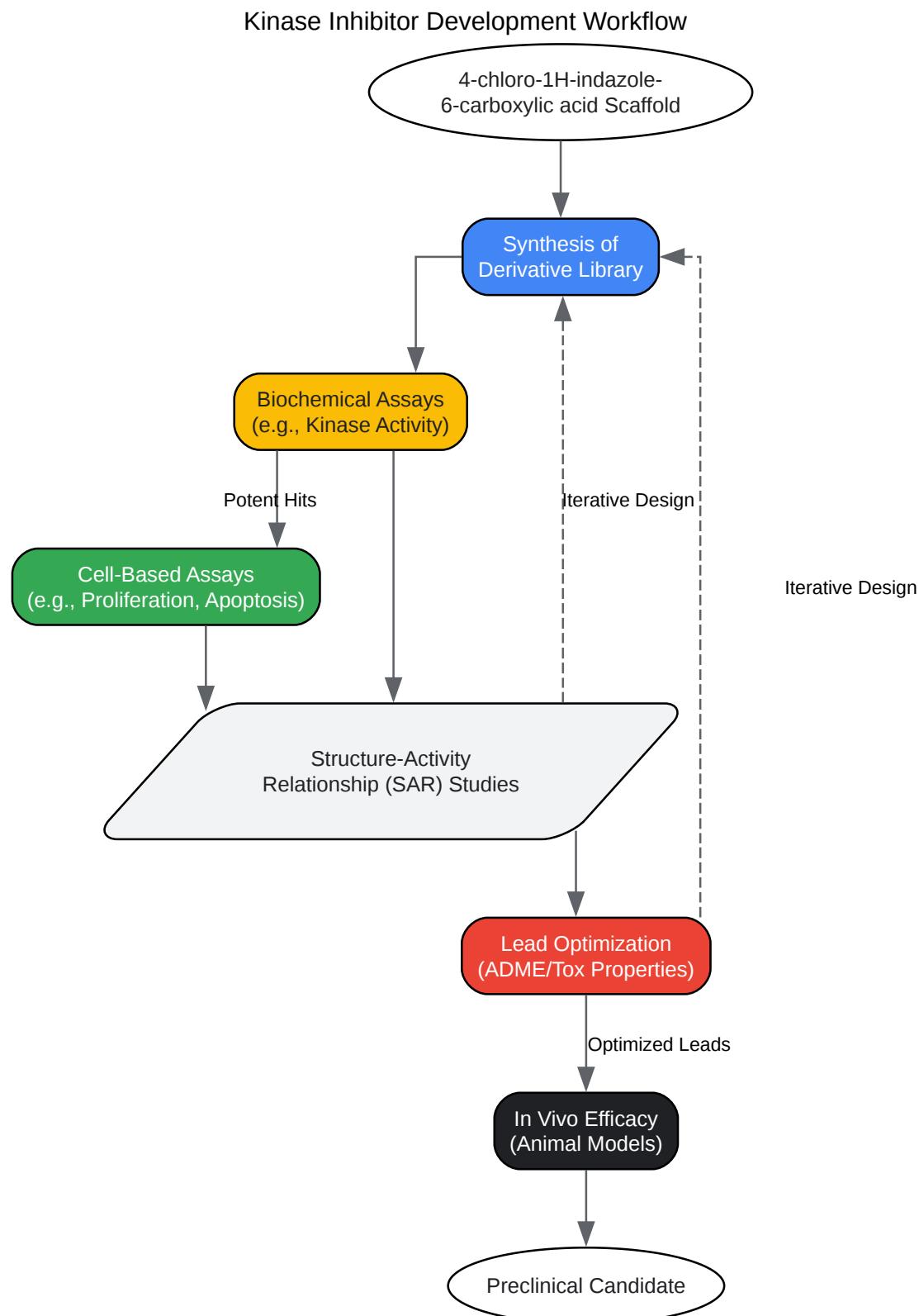
PI3K/Akt/mTOR Signaling Pathway in Cancer

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PI3K/Akt/mTOR Signaling Pathway

Experimental Workflow for Kinase Inhibitor Screening

The development of a kinase inhibitor from a scaffold like **4-chloro-1H-indazole-6-carboxylic acid** involves a systematic workflow. This process begins with the synthesis of a library of derivatives, followed by biochemical and cell-based assays to identify potent and selective compounds.



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Kinase Inhibitor Development Workflow

Conclusion

4-chloro-1H-indazole-6-carboxylic acid represents a versatile and valuable scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. Its chemical tractability allows for the generation of diverse chemical libraries, and its inherent structural features are well-suited for interaction with kinase active sites. The information provided in this technical guide serves as a foundational resource for researchers aiming to leverage the potential of this compound in their drug discovery and development endeavors. Further experimental validation of the outlined protocols and exploration of its biological activities are warranted to fully elucidate its therapeutic potential.

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References

- 1. 4-chloro-1H-indazole-6-carboxylic acid | C8H5CIN2O2 | CID 24728396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. cusabio.com [cusabio.com]
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